molecular formula C23H17ClFN5 B2961350 N-[2-(4-CHLOROPHENYL)ETHYL]-3-(3-FLUOROPHENYL)-[1,2,3]TRIAZOLO[1,5-A]QUINAZOLIN-5-AMINE CAS No. 866847-12-3

N-[2-(4-CHLOROPHENYL)ETHYL]-3-(3-FLUOROPHENYL)-[1,2,3]TRIAZOLO[1,5-A]QUINAZOLIN-5-AMINE

Cat. No.: B2961350
CAS No.: 866847-12-3
M. Wt: 417.87
InChI Key: CFVBWXYKWJSYQE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[2-(4-Chlorophenyl)ethyl]-3-(3-fluorophenyl)-[1,2,3]triazolo[1,5-a]quinazolin-5-amine is a heterocyclic compound featuring a triazoloquinazoline core. This structure combines a triazole ring fused to a quinazoline scaffold, substituted with a 4-chlorophenethyl group at position 5 and a 3-fluorophenyl group at position 2.

Properties

IUPAC Name

N-[2-(4-chlorophenyl)ethyl]-3-(3-fluorophenyl)triazolo[1,5-a]quinazolin-5-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H17ClFN5/c24-17-10-8-15(9-11-17)12-13-26-22-19-6-1-2-7-20(19)30-23(27-22)21(28-29-30)16-4-3-5-18(25)14-16/h1-11,14H,12-13H2,(H,26,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CFVBWXYKWJSYQE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=NC3=C(N=NN23)C4=CC(=CC=C4)F)NCCC5=CC=C(C=C5)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H17ClFN5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

417.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(4-CHLOROPHENYL)ETHYL]-3-(3-FLUOROPHENYL)-[1,2,3]TRIAZOLO[1,5-A]QUINAZOLIN-5-AMINE typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Triazole Ring: The triazole ring can be synthesized through a cyclization reaction involving hydrazine derivatives and appropriate aldehydes or ketones.

    Formation of the Quinazoline Ring: The quinazoline ring is often formed through a condensation reaction involving anthranilic acid derivatives and suitable amines.

    Coupling of Substituents: The chlorophenyl and fluorophenyl groups are introduced through nucleophilic substitution reactions using appropriate halogenated precursors.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalysts, optimized reaction conditions (temperature, pressure, solvents), and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-[2-(4-CHLOROPHENYL)ETHYL]-3-(3-FLUOROPHENYL)-[1,2,3]TRIAZOLO[1,5-A]QUINAZOLIN-5-AMINE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic and electrophilic substitution reactions can occur at the aromatic rings or the triazole/quinazoline moieties.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Halogenated precursors and nucleophiles such as amines or thiols.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield quinazoline N-oxides, while reduction may produce reduced triazole derivatives.

Scientific Research Applications

N-[2-(4-CHLOROPHENYL)ETHYL]-3-(3-FLUOROPHENYL)-[1,2,3]TRIAZOLO[1,5-A]QUINAZOLIN-5-AMINE has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as a pharmacological agent, particularly in the development of drugs targeting specific receptors or enzymes.

    Biological Research: It is used in studies investigating its effects on cellular pathways and its potential as an anticancer, antimicrobial, or anti-inflammatory agent.

    Chemical Research: The compound serves as a model for studying the reactivity and stability of triazoloquinazoline derivatives.

    Industrial Applications: It may be explored for use in the synthesis of advanced materials or as a precursor for other complex molecules.

Mechanism of Action

The mechanism of action of N-[2-(4-CHLOROPHENYL)ETHYL]-3-(3-FLUOROPHENYL)-[1,2,3]TRIAZOLO[1,5-A]QUINAZOLIN-5-AMINE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to downstream effects on cellular pathways. For example, it may inhibit certain kinases involved in cell proliferation, thereby exhibiting anticancer properties.

Comparison with Similar Compounds

7-Chloro-N-(4-isopropylphenyl)-3-(phenylsulfonyl)[1,2,3]triazolo[1,5-a]quinazolin-5-amine

  • Substituents : 7-chloro, phenylsulfonyl, and 4-isopropylphenyl groups.
  • The 7-chloro substitution may alter electron distribution in the quinazoline ring .

7-Chloro-3-(3-fluorophenyl)-N-(4-methoxybenzyl)[1,2,3]triazolo[1,5-a]quinazolin-5-amine

  • Substituents : 7-chloro, 3-fluorophenyl, and 4-methoxybenzyl.
  • Key Differences : The 4-methoxybenzyl group enhances lipophilicity, while the 7-chloro substitution may sterically hinder interactions at the quinazoline core. Molecular weight: 433.9 g/mol .

N-[2-(3,4-Dimethoxyphenyl)ethyl]-3-(3-methylphenyl)[1,2,3]triazolo[1,5-a]quinazolin-5-amine

  • Substituents : 3-methylphenyl and 3,4-dimethoxyphenethyl.
  • Key Differences : Methoxy groups increase electron-donating capacity and solubility compared to the target’s halogenated substituents. Molecular weight: 439.52 g/mol .

Triazolopyrimidine Derivatives

N-(3-Chlorophenyl)-5-methyl-2-[2-(methylamino)ethyl][1,2,4]triazolo[1,5-a]pyrimidin-7-amine (93)

  • Substituents: 3-chlorophenyl, methylaminoethyl, and 5-methyl.
  • Key Differences: The triazolopyrimidine core lacks the fused benzene ring of quinazoline, reducing aromatic surface area. Yield: 53% .

N-(4-Chlorophenyl)-2-{[2-(dimethylamino)ethyl]oxy}-5-methyl[1,2,4]triazolo[1,5-a]pyrimidin-7-amine (78)

  • Substituents: 4-chlorophenyl, dimethylaminoethyloxy, and 5-methyl.
  • Yield: 20% .

Key Findings and Implications

Substituent Effects :

  • Halogenated groups (Cl, F) enhance binding affinity through hydrophobic and electron-withdrawing effects.
  • Methoxy/ethoxy groups improve solubility but may reduce target specificity.
  • Sulfonyl and carboxamide functionalities increase polarity, influencing pharmacokinetics .

Biological Activity :

  • Triazolopyrimidines (e.g., compound 93) show antiplasmodial activity (IC50 < 100 nM) .
  • Nitro-substituted derivatives (e.g., 9f) exhibit anti-inflammatory effects in LPS-induced lung injury models .

Synthetic Feasibility :

  • Yields for triazolopyrimidines range from 11% to 68%, influenced by substituent complexity .

Biological Activity

N-[2-(4-chlorophenyl)ethyl]-3-(3-fluorophenyl)-[1,2,3]triazolo[1,5-a]quinazolin-5-amine is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article delves into its pharmacological properties, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The compound can be described by its molecular formula C18H17ClFN5C_{18}H_{17}ClFN_5. The presence of the triazole and quinazoline moieties contributes to its diverse biological activities. The chlorophenyl and fluorophenyl substituents are critical for enhancing its potency and selectivity against various biological targets.

Anticancer Activity

Numerous studies have highlighted the anticancer potential of quinazoline derivatives, including the compound . Research indicates that quinazoline derivatives can inhibit epidermal growth factor receptor (EGFR) activity, which is crucial in tumorigenesis. The compound has shown promising results in inhibiting cancer cell lines with IC50 values as low as 5.9 µM against certain cancer types, indicating significant cytotoxicity .

  • Case Study : In a study evaluating various quinazoline derivatives, the compound demonstrated notable activity against MCF-7 (breast cancer) and HepG2 (liver cancer) cell lines with IC50 values of 2.09 µM and 2.08 µM respectively .

Antimicrobial Activity

The triazole ring structure is known for its antifungal and antibacterial properties. Compounds containing this scaffold have been studied for their ability to inhibit bacterial growth and fungal infections.

  • Research Findings : A review on 1,2,4-triazoles highlighted their broad-spectrum antimicrobial activities, with certain derivatives exhibiting effective inhibition against pathogens such as Staphylococcus aureus and Escherichia coli .

Anti-inflammatory Activity

Quinazoline derivatives also exhibit anti-inflammatory properties by modulating various inflammatory pathways. This activity is often linked to their ability to inhibit specific kinases involved in the inflammatory response.

Structure-Activity Relationship (SAR)

Understanding the SAR of this compound is crucial for optimizing its biological activity:

  • Substituent Influence : The introduction of electron-withdrawing groups (like Cl and F) on the phenyl rings has been shown to enhance the compound's potency by improving binding affinity to target enzymes or receptors.
SubstituentEffect on Activity
ChlorineIncreases potency against EGFR
FluorineEnhances cytotoxicity in cancer cells

Q & A

Q. What are the established synthetic routes for N-[2-(4-chlorophenyl)ethyl]-3-(3-fluorophenyl)-[1,2,3]triazolo[1,5-a]quinazolin-5-amine?

  • Methodological Answer : The compound can be synthesized via multi-step protocols involving:
  • Triazole-quinazoline core formation : Cyclocondensation of nitroarenes with formic acid derivatives using palladium catalysts (e.g., Pd/C) under reductive conditions .
  • Substituent introduction : Alkylation of intermediates with 2-(4-chlorophenyl)ethylamine under basic conditions (e.g., triethylamine in dioxane) to attach the chlorophenyl-ethyl group .
  • Fluorophenyl incorporation : Suzuki-Miyaura coupling or nucleophilic aromatic substitution to introduce the 3-fluorophenyl moiety at position 3 of the triazoloquinazoline core .

Q. How is this compound characterized using spectroscopic and chromatographic methods?

  • Methodological Answer :
  • 1H/13C NMR : Analyze substituent environments (e.g., aromatic protons at δ 7.4–8.8 ppm for fluorophenyl groups, δ 4.6–5.0 ppm for ethylamino linkages) .
  • HRMS : Confirm molecular ion peaks (e.g., ESIMS m/z 347–450 range for triazoloquinazoline derivatives) .
  • HPLC-PDA : Assess purity (>95%) using reverse-phase C18 columns with acetonitrile/water gradients .

Q. What preliminary biological screening data exist for this compound?

  • Methodological Answer :
  • Anticancer activity : Tested against human cancer cell lines (e.g., MCF-7, HepG2) via MTT assays. IC50 values are compared to doxorubicin, with structural analogs showing IC50 < 10 µM .
  • Antimicrobial assays : Evaluated against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains using broth microdilution. Activity correlates with electron-withdrawing substituents (e.g., 3-fluorophenyl) .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve the yield of the triazoloquinazoline core?

  • Methodological Answer :
  • Catalyst screening : Compare Pd/C, Pd(OAc)2, and ligand-assisted systems (e.g., XPhos) in reductive cyclization reactions. Pd/C in DMF at 80°C achieves >60% yield .
  • Solvent effects : Polar aprotic solvents (e.g., DMF, dioxane) enhance cyclization efficiency vs. non-polar alternatives .
  • Temperature control : Stepwise heating (25°C → 80°C) minimizes side reactions during nitroarene reduction .

Q. How can computational modeling predict the binding affinity of this compound to specific kinase targets (e.g., EGFR, VEGFR)?

  • Methodological Answer :
  • Docking studies : Use AutoDock Vina to model interactions with kinase ATP-binding pockets. Fluorophenyl groups show π-π stacking with Phe residues (e.g., EGFR Phe723) .
  • MD simulations : Analyze stability of ligand-receptor complexes over 100 ns. Triazole-nitrogen forms hydrogen bonds with catalytic lysine residues (e.g., VEGFR Lys868) .

Q. What strategies resolve discrepancies in biological activity data across different studies?

  • Methodological Answer :
  • Orthogonal assays : Cross-validate MTT results with clonogenic assays or flow cytometry (apoptosis markers) to confirm cytotoxic mechanisms .
  • Structural analogs : Synthesize derivatives with varied substituents (e.g., 4-fluorophenyl vs. 3-fluorophenyl) to isolate SAR trends .
  • Batch consistency : Ensure compound purity via LC-MS and elemental analysis to exclude impurities as confounding factors .

Q. What safety protocols are critical for handling this compound in vivo studies?

  • Methodological Answer :
  • Acute toxicity : Conduct OECD 423 tests in rodents. LD50 values for analogs range >500 mg/kg, requiring PPE (gloves, lab coat) during handling .
  • Metabolic stability : Use liver microsomes (human/rat) to assess CYP450-mediated degradation. Halogenated derivatives show t1/2 > 60 min, suggesting moderate hepatic clearance .

Data Contradiction Analysis

Q. Why do some studies report high anticancer activity while others show limited efficacy?

  • Methodological Answer :
  • Cell line variability : MCF-7 (ER+) may respond differently than triple-negative MDA-MB-231. Verify receptor expression profiles before testing .
  • Solubility issues : Use DMSO stock solutions ≤0.1% v/v to avoid solvent toxicity. Poor aqueous solubility (logP > 4) may limit bioavailability in certain assays .

Methodological Tables

Q. Table 1. Key Synthetic Intermediates and Yields

IntermediateReaction StepYield (%)Reference
Triazolo corePd/C-mediated cyclization61–75
ChlorophenylAlkylation with Et3N/dioxane45–60
FluorophenylSuzuki coupling (Pd(PPh3)4)55–70

Q. Table 2. Biological Activity of Structural Analogs

Analog StructureIC50 (µM)Target Cell LineReference
3-(4-Fluorophenyl) derivative2.1 ± 0.3MCF-7
3-(3-Fluorophenyl) derivative5.8 ± 1.2HepG2

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.